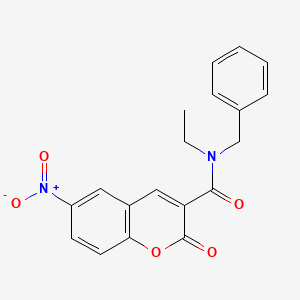

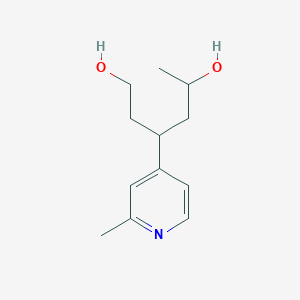

![molecular formula C9H8ClNO4 B2819565 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid CAS No. 37653-89-7](/img/structure/B2819565.png)

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is a chemical compound with the molecular weight of 229.62 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a similar compound, has been reported in the literature . The synthesis process involved six steps: nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The process was run successfully on approximately 70 kg/batch with a total yield of 24% .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C9H8ClNO4/c1-15-9(14)11-5-2-3-6(8(12)13)7(10)4-5/h2-4H,1H3,(H,11,14)(H,12,13) . Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its melting point is between 225-226 degrees Celsius .Aplicaciones Científicas De Investigación

Polyaniline Conductivity Enhancement

A study by Amarnath and Palaniappan (2005) investigated the use of benzoic acid and its derivatives, including 2-chlorobenzoic acid and 2-methoxybenzoic acid, as dopants for polyaniline. These compounds, by virtue of their substituents and electronic properties, can significantly alter the conductivity and thermal stability of polyaniline. This is crucial for developing advanced electronic materials with tailored properties for specific applications, such as sensors, antistatic coatings, and electronic devices (Amarnath & Palaniappan, 2005).

Pharmaceutical Synthesis

Zhang et al. (2022) described the industrial-scale synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic Sodium-glucose cotransporter 2 (SGLT2) inhibitors for diabetes treatment. This research showcases the compound's critical role in synthesizing new drug candidates, demonstrating its importance in pharmaceutical manufacturing processes (Zhang et al., 2022).

Reactive Oxygen Species Detection

Setsukinai et al. (2003) developed novel fluorescence probes based on derivatives of benzoic acid, including compounds similar in structure to 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid, for the selective and reliable detection of highly reactive oxygen species (hROS). These probes are significant for studying oxidative stress in biological systems, contributing to understanding the underlying mechanisms of various diseases and the development of antioxidative therapies (Setsukinai et al., 2003).

Antimicrobial Research

Research by Parekh et al. (2005) synthesized Schiff bases derived from 4-aminobenzoic acid, including structures related to this compound, demonstrating potential antibacterial activity against various medically significant bacterial strains. Such studies are pivotal for developing new antimicrobial agents to combat antibiotic resistance (Parekh et al., 2005).

Advanced Materials Synthesis

Bolchi et al. (2014) described the synthesis of 2-substituted 1,4-benzodioxanes, including 2-methoxycarbonyl derivatives, from enantiomerically pure precursors. These compounds have applications in organic synthesis, potentially leading to novel materials and chemical entities with unique properties for use in various industrial and research applications (Bolchi et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid is the Sodium-glucose cotransporter-2 (SGLT2) . SGLT2 is a protein that aids in the reabsorption of glucose in the kidneys. Inhibiting this protein can help regulate blood glucose levels, making it a promising target for diabetes therapy .

Mode of Action

This compound acts as an SGLT2 inhibitor . It binds to the SGLT2 protein, inhibiting the reabsorption of glucose in the kidneys. This results in the excretion of glucose through urine, thereby reducing blood glucose levels .

Biochemical Pathways

The action of this compound affects the glucose reabsorption pathway in the kidneys . By inhibiting the SGLT2 protein, it disrupts the normal reabsorption process, leading to the excretion of glucose. This can result in a decrease in blood glucose levels, which is beneficial for managing diabetes .

Pharmacokinetics

As an sglt2 inhibitor, it is expected to be absorbed into the bloodstream after oral administration, distributed to the kidneys where it exerts its effects, metabolized in the liver, and excreted in the urine .

Result of Action

The primary molecular effect of this compound is the inhibition of the SGLT2 protein . This leads to a decrease in the reabsorption of glucose in the kidneys and an increase in glucose excretion. On a cellular level, this can result in lower blood glucose levels, potentially helping to manage blood sugar levels in individuals with diabetes .

Propiedades

IUPAC Name |

2-chloro-4-(methoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-15-9(14)11-5-2-3-6(8(12)13)7(10)4-5/h2-4H,1H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFSPZWIWBTWIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

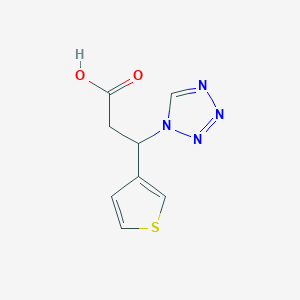

![4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2819483.png)

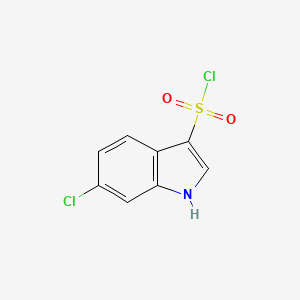

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2819491.png)

![3-[4-(4-methoxyphenoxy)pyrimidin-2-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2819492.png)

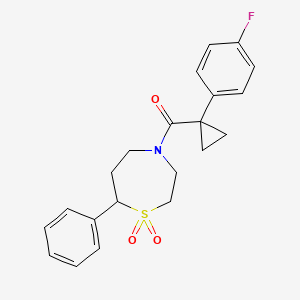

![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2819495.png)

![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2819496.png)

![2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2819498.png)

![[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2819499.png)

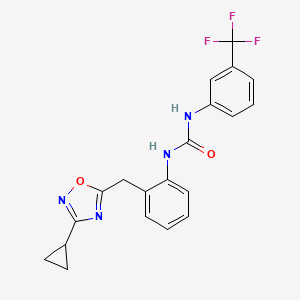

![(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2819500.png)